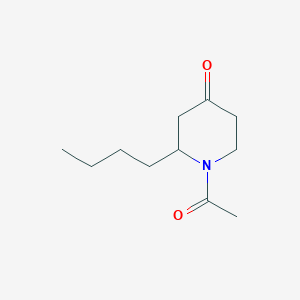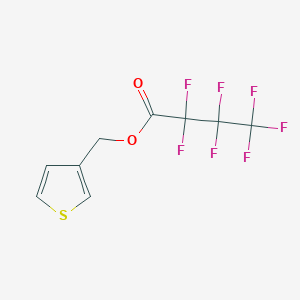
(Thiophen-3-yl)methyl heptafluorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Thiophen-3-yl)methyl heptafluorobutanoate is a chemical compound that features a thiophene ring substituted with a heptafluorobutanoate ester group. Thiophene is a five-membered aromatic ring containing sulfur, known for its stability and electronic properties. The heptafluorobutanoate group introduces fluorine atoms, which can significantly alter the compound’s reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Thiophen-3-yl)methyl heptafluorobutanoate typically involves the esterification of thiophen-3-ylmethanol with heptafluorobutyric acid or its derivatives. Common synthetic routes include:
Esterification Reaction: Thiophen-3-ylmethanol reacts with heptafluorobutyric anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Condensation Reaction: Thiophen-3-ylmethanol can also react with heptafluorobutyric acid chloride in the presence of a base like pyridine or triethylamine to form the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(Thiophen-3-yl)methyl heptafluorobutanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophen-3-ylmethanol.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
(Thiophen-3-yl)methyl heptafluorobutanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of organic semiconductors and conductive polymers.
Biology: Investigated for its potential as a bioactive compound due to the presence of the thiophene ring, which is known for its biological activity.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of fluorine atoms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (Thiophen-3-yl)methyl heptafluorobutanoate involves its interaction with molecular targets through the thiophene ring and the heptafluorobutanoate group. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the fluorine atoms can form strong hydrogen bonds and dipole interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophen-3-ylmethanol: Lacks the heptafluorobutanoate group, making it less reactive and less hydrophobic.
Heptafluorobutyric acid: Contains the fluorinated ester group but lacks the thiophene ring, limiting its electronic properties.
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups, leading to distinct reactivity and applications.
Uniqueness
(Thiophen-3-yl)methyl heptafluorobutanoate is unique due to the combination of the thiophene ring and the heptafluorobutanoate group. This combination imparts unique electronic properties, high stability, and potential biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
879479-80-8 |
|---|---|
Formule moléculaire |
C9H5F7O2S |
Poids moléculaire |
310.19 g/mol |
Nom IUPAC |
thiophen-3-ylmethyl 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C9H5F7O2S/c10-7(11,8(12,13)9(14,15)16)6(17)18-3-5-1-2-19-4-5/h1-2,4H,3H2 |
Clé InChI |
DMOQWLBAZSQSAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1COC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B14185888.png)
![N-Decyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B14185889.png)


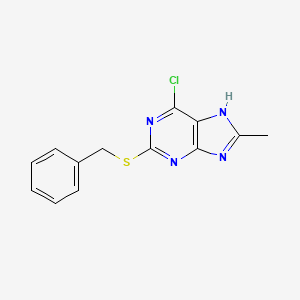
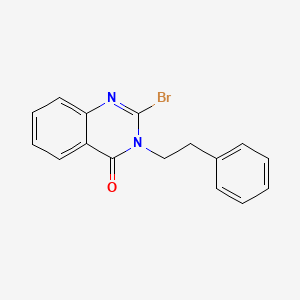
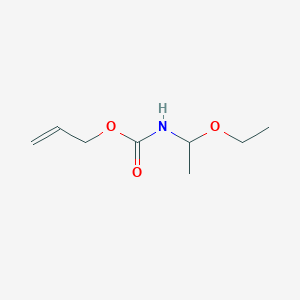
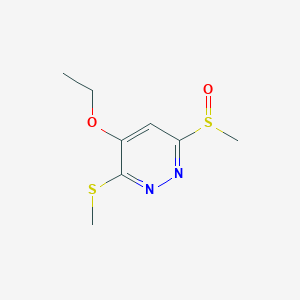
![N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide](/img/structure/B14185951.png)
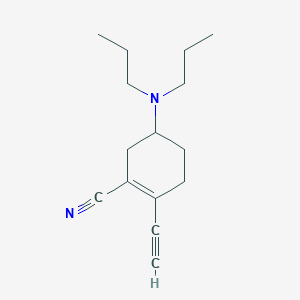
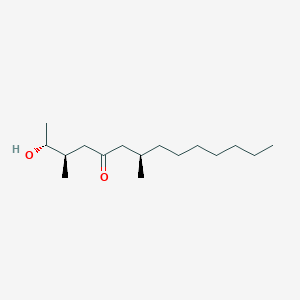
silane](/img/structure/B14185967.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperidin-1-yl]methanone](/img/structure/B14185973.png)
